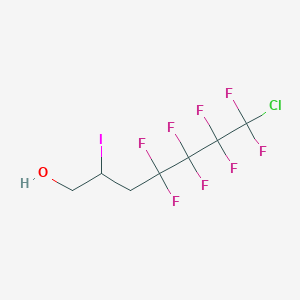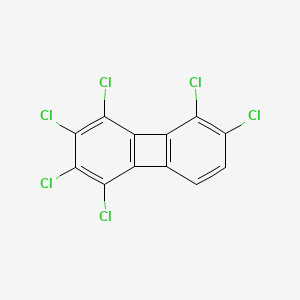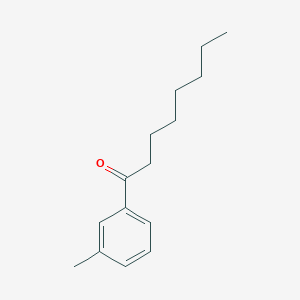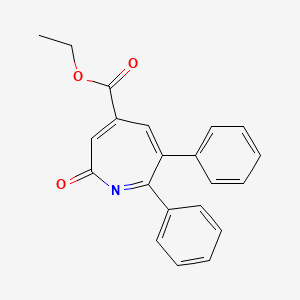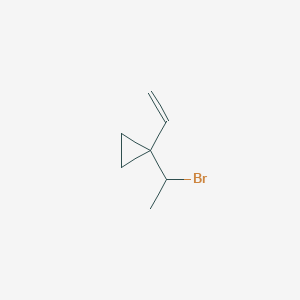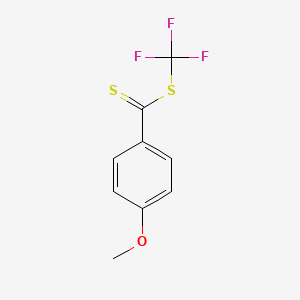
Trifluoromethyl 4-methoxybenzene-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a carbodithioate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
Scientific Research Applications
Trifluoromethyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Trifluoromethyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbodithioate group can participate in redox reactions and form coordination complexes with metal ions. These interactions can modulate the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Lacks the methoxy and carbodithioate groups, resulting in different reactivity and applications.
4-Methoxybenzene-1-carbodithioate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Trifluoromethyl 4-methoxybenzene: Lacks the carbodithioate group, altering its redox properties and coordination chemistry.
Uniqueness
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is unique due to the combination of its trifluoromethyl, methoxy, and carbodithioate groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and redox activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
105501-64-2 |
|---|---|
Molecular Formula |
C9H7F3OS2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
trifluoromethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C9H7F3OS2/c1-13-7-4-2-6(3-5-7)8(14)15-9(10,11)12/h2-5H,1H3 |
InChI Key |
PVPXRXRTWVPWEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)



![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
